REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.Br[CH2:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=O.C(=O)([O-])O.[Na+].C(O)C>CCCCCC.C(Cl)Cl>[C:12]1([C:10]2[N:1]=[C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][N:3]3[CH:9]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3,5.6|
|
Name
|
1-1b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
hexane methylene chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under refluxing
|
Type
|
FILTRATION
|
Details
|
Separating insoluble by filtration
|
Type
|
CONCENTRATION
|
Details
|
the resultant filtrate was concentrated
|
Type
|
EXTRACTION
|
Details
|
Extracting with the use of methylene chloride in an amount of 150 milliliter
|
Type
|
EXTRACTION
|
Details
|
the resultant extract
|
Type
|
WASH
|
Details
|
was washed three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying an organic layer with the use of magnesium sulfide
|
Type
|
CUSTOM
|
Details
|
removing the solvent
|
Type
|
CUSTOM
|
Details
|
brown crystals were obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1N=C2N(C=CC=C2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |